(6E)-4-chloro-6-(1H-pyridazin-4-ylidene)cyclohexa-2,4-dien-1-one
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Overview
Description
(6E)-4-chloro-6-(1H-pyridazin-4-ylidene)cyclohexa-2,4-dien-1-one is a heterocyclic compound that contains a pyridazine ring fused with a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-4-chloro-6-(1H-pyridazin-4-ylidene)cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chloropyridazine with phenol under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process and achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with high purity .
Chemical Reactions Analysis
Types of Reactions
(6E)-4-chloro-6-(1H-pyridazin-4-ylidene)cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
(6E)-4-chloro-6-(1H-pyridazin-4-ylidene)cyclohexa-2,4-dien-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as nonlinear optical materials .
Mechanism of Action
The mechanism of action of (6E)-4-chloro-6-(1H-pyridazin-4-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
(6E)-4-chloro-6-(1H-pyridazin-4-ylidene)cyclohexa-2,4-dien-1-one can be compared with other similar compounds, such as pyridazine and pyridazinone derivatives. These compounds share a similar core structure but differ in their substituents and functional groups, which can significantly impact their chemical properties and biological activities. For example:
Pyridazine: Contains two adjacent nitrogen atoms in a six-membered ring and is known for its antimicrobial and anticancer activities.
Pyridazinone: Contains a keto group in addition to the pyridazine ring and is associated with a wide range of pharmacological activities, including anti-inflammatory and antihypertensive effects
Properties
Molecular Formula |
C10H7ClN2O |
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Molecular Weight |
206.63 g/mol |
IUPAC Name |
4-chloro-2-pyridazin-4-ylphenol |
InChI |
InChI=1S/C10H7ClN2O/c11-8-1-2-10(14)9(5-8)7-3-4-12-13-6-7/h1-6,14H |
InChI Key |
BMERCUZCQCVSNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CN=NC=C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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